molecular formula C10H15N3O3 B13045684 Methyl 1-methyl-4-morpholino-1H-pyrazole-5-carboxylate

Methyl 1-methyl-4-morpholino-1H-pyrazole-5-carboxylate

Cat. No.: B13045684
M. Wt: 225.24 g/mol
InChI Key: SDXJRWPOPNFLDJ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-morpholino-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a morpholine group and a methyl ester group, making it a valuable intermediate in various chemical reactions and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-4-morpholino-1H-pyrazole-5-carboxylate typically involves the reaction of 1-methyl-4-morpholino-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-morpholino-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-methyl-4-morpholino-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-morpholino-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-nitro-1H-pyrazole-5-carboxylate
  • 1-Methyl-1H-pyrazole-4-carboxylic acid
  • Ethyl 1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 1-methyl-4-morpholino-1H-pyrazole-5-carboxylate is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This substitution enhances its solubility and potential bioactivity compared to other pyrazole derivatives .

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 2-methyl-4-morpholin-4-ylpyrazole-3-carboxylate

InChI

InChI=1S/C10H15N3O3/c1-12-9(10(14)15-2)8(7-11-12)13-3-5-16-6-4-13/h7H,3-6H2,1-2H3

InChI Key

SDXJRWPOPNFLDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N2CCOCC2)C(=O)OC

Origin of Product

United States

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